14-Thiabicyclo[8.3.1]tetradec-5-ene
Description
14-Thiabicyclo[8.3.1]tetradec-5-ene is a sulfur-containing bicyclic organic compound characterized by a 14-membered macrocyclic framework with a sulfur atom replacing one carbon in the ring system. The bicyclo[8.3.1] notation indicates the fusion of three rings: an 8-membered ring, a 3-membered ring, and a 1-membered bridge. The tetradec-5-ene suffix specifies the presence of a double bond at position 5 within the 14-membered structure. This compound’s unique geometry and electronic properties, influenced by sulfur’s electronegativity and ring strain, make it relevant in supramolecular chemistry and materials science.
Properties
CAS No. |
61561-75-9 |
|---|---|
Molecular Formula |
C13H22S |
Molecular Weight |
210.38 g/mol |
IUPAC Name |
14-thiabicyclo[8.3.1]tetradec-5-ene |
InChI |
InChI=1S/C13H22S/c1-2-4-6-9-13-11-7-10-12(14-13)8-5-3-1/h1-2,12-13H,3-11H2 |
InChI Key |
FJNJZCVENDMBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCCC2CCCC(C1)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Thiabicyclo[8.3.1]tetradec-5-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diene with a sulfur-containing reagent, followed by a cyclization step to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 14-Thiabicyclo[8.3.1]tetradec-5-ene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, often facilitated by the presence of the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
14-Thiabicyclo[8.3.1]tetradec-5-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly those involving sulfur metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 14-Thiabicyclo[8.3.1]tetradec-5-ene involves its interaction with molecular targets through its sulfur atom. This can include binding to metal ions, participating in redox reactions, and forming covalent bonds with nucleophiles. The pathways involved often depend on the specific context in which the compound is used, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
14-Hydroxy-11-[(E)-4-Methoxybenzylidene]-8-(4-Methoxyphenyl)-5-Thia-3,13-Diazaheptacyclo[...]tetradec-...
This compound (from ) shares structural motifs with 14-thiabicyclo[8.3.1]tetradec-5-ene, including a sulfur atom (thia) and bicyclic framework. Key differences include:
- Substituents : Additional functional groups (hydroxy, methoxybenzylidene, methoxyphenyl) enhance polarity and hydrogen-bonding capacity.
- Ring Systems : A heptacyclic system with fused piperidine (chair conformation) and aromatic rings introduces steric complexity.
- Crystal Packing : Stabilized by intramolecular O—H···N and intermolecular C—H···O/N hydrogen bonds, unlike the simpler 14-thiabicyclo compound, which lacks polar substituents for such interactions .
Other Bicyclic Sulfur Compounds
Compounds like thiazenes or thiacrown ethers share sulfur’s role in coordinating metals or stabilizing ring conformations.
Crystallographic and Spectroscopic Comparisons
provides methodologies for analyzing crystallographic parameters, which can be extrapolated to compare this compound with analogues:
Table 1: Crystallographic Parameters of Related Compounds
- Key Insights :
- The compound in exhibits stronger crystal stabilization via hydrogen bonding, whereas this compound’s packing likely relies on van der Waals forces.
- Crystallographic metrics like Rmerge and FWHM (full width at half maximum) from highlight analytical techniques for assessing crystal quality in related macrocycles .
Electronic and Reactivity Profiles
- Electron Density : Sulfur’s lone pairs in this compound may facilitate weak coordination with transition metals, contrasting with ’s compound, where methoxy groups dominate electronic interactions.
- Thermal Stability : Larger ring systems generally exhibit lower ring strain, suggesting this compound is more thermally stable than smaller bicyclic thia compounds.
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